molecular formula C14H11N3O2S B403785 2-[(4-nitrobenzyl)thio]-1H-benzimidazole CAS No. 100541-50-2

2-[(4-nitrobenzyl)thio]-1H-benzimidazole

Cat. No.: B403785
CAS No.: 100541-50-2
M. Wt: 285.32g/mol
InChI Key: GQKNIBASRJXHPJ-UHFFFAOYSA-N
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Description

2-[(4-Nitrobenzyl)thio]-1H-benzimidazole is a chemical compound with the molecular formula C14H11N3O2S and a molecular weight of 285.33 g/mol It is characterized by the presence of a benzimidazole core structure substituted with a 4-nitrobenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with 4-nitrobenzyl chloride under basic conditions. The reaction proceeds as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Nitrobenzyl)thio]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

    Reduction: Tin(II) chloride, hydrochloric acid.

Major Products Formed:

Scientific Research Applications

2-[(4-Nitrobenzyl)thio]-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole involves its interaction with biological targets, primarily through its nitro and benzimidazole functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a nitro group and a benzimidazole core, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-17(19)11-7-5-10(6-8-11)9-20-14-15-12-3-1-2-4-13(12)16-14/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKNIBASRJXHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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